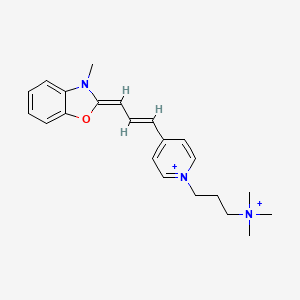
Po-Pro-3(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Po-Pro-3(2+) is an unsymmetrical C3 cyanine dye having 1,3-benzoxazol-2-yl and pyridinium-4-yl substituents at each end. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.
Wissenschaftliche Forschungsanwendungen
Involvement in Invertebrate Defense Systems
Phenoloxidase (PO) Role in Drosophila : PO is a melanin-forming enzyme critical in invertebrates' host defense. Pro-PO, its zymogen form, has three isoforms in the Drosophila genome. Pro-PO3, in particular, is enzymatically active in its zymogen form, distinct from Pro-PO1 and 2. It plays a major role in lamellocyte-mediated spontaneous melanization processes (Nam, Jang, Asano, & Lee, 2008).
Mosquito Morphogenesis : Armigeres subalbatus prophenoloxidase III (As-pro-PO III) appears to be involved in mosquito morphogenesis. Changes in expression levels of As-pro-PO III in various developmental stages, particularly in pupae, suggest its association with morphogenesis (Tsao, Lin, Christensen, & Chen, 2009).
Biomedical and Pharmaceutical Research
Nonviral Gene Delivery Systems : A study on the characterization of non-viral gene delivery systems used various nucleic acid stains, including PO-Pro-3, for fluorescence spectroscopy. This application is significant for biophysical characterization of DNA-condensation in gene therapy research (Welz & Fahr, 2001).
Glycopeptide Transporters in Nutrition : Research into the transport mechanisms of glycopeptides, such as Pro-Hyp-CONH-GlcN (POGlcN), employed fluorescence spectroscopy techniques, potentially involving compounds like PO-Pro-3. This study aids in understanding how specific glycopeptides are transported across intestinal barriers (Feng & Betti, 2017).
Understanding Enzyme Functions
- Prolyl Oligopeptidase (PO) Functions : Investigations into the physiological role of PO, an intracellular, cytoplasmatic oligopeptidase, utilized various analytical techniques. Understanding the function of such enzymes, potentially involving PO-Pro-3(2+), is crucial in neurobiology and clinical studies (Brandt, Scharpe, & Lambeir, 2007).
Molecular and Genetic Research
- Point of Care Testing (PoC) in Genetics : PCR technologies, crucial for Point of Care testing, involve various molecular assays where compounds like Po-Pro-3(2+) could be used for nucleic acid staining and analysis (Petralia & Conoci, 2017).
Disease and Pathogen Research
Mosquito Immune Response : Research on mosquito phenoloxidases, like As-pro-PO V, revealed its role in immune responses and egg chorion melanization, essential for understanding disease vectors (Tsao et al., 2015).
Cancer Therapeutics : The development of PROTACs, a cancer therapeutic strategy, involves the degradation of proteins of interest (POI). Studies on these chimeras potentially involve compounds like Po-Pro-3(2+) for molecular binding and degradation analysis (Beveridge et al., 2020).
Eigenschaften
Produktname |
Po-Pro-3(2+) |
|---|---|
Molekularformel |
C22H29N3O+2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C22H29N3O/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4/h5-7,9-14,16-17H,8,15,18H2,1-4H3/q+2 |
InChI-Schlüssel |
IRNFZNDMEONWJL-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



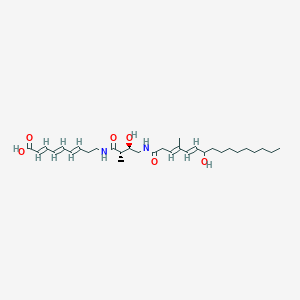
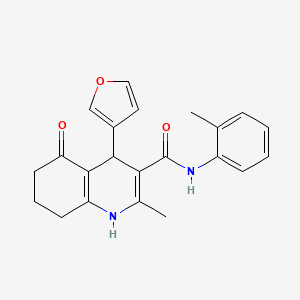
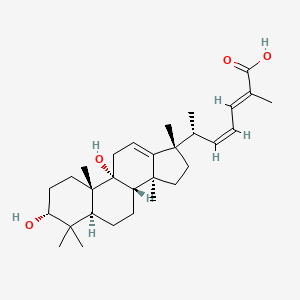
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(12,14-dimethylhexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1251235.png)
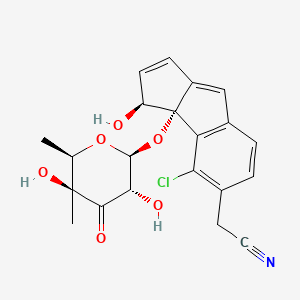
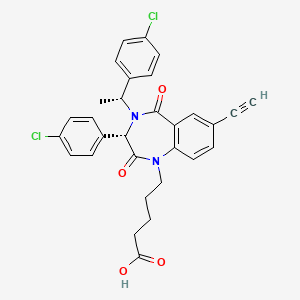
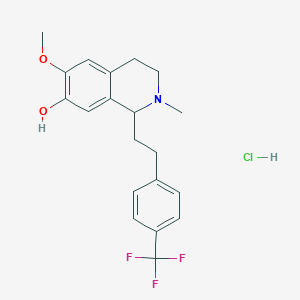
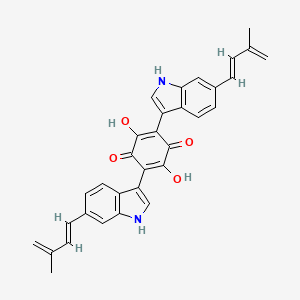
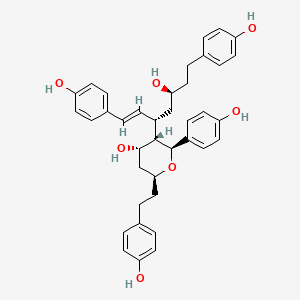
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1251246.png)
![(5-methyl-2-methylidenehexyl) (Z,2S)-2-hydroxy-6-[(1S,4E,6E,9R,11R,12S,13S,14Z,16E,19E,21R,23R,24R)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate](/img/structure/B1251248.png)
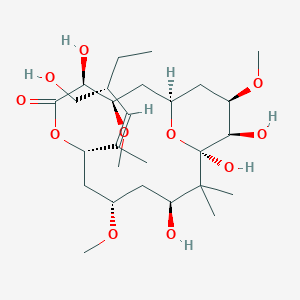
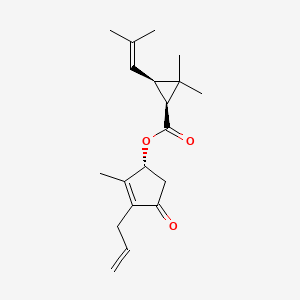
![[(1R,3S,7R,8R,9Z)-10-(hydroxymethyl)-1-methyl-6-methylidene-5,13-dioxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-9,11-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B1251254.png)